![molecular formula C10H17N5O2 B14448470 Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- CAS No. 74571-56-5](/img/no-structure.png)
Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- is a compound that belongs to the class of piperazine derivatives. This compound is known for its significant biological activities, particularly its antibacterial and antiprotozoal properties. It is a derivative of metronidazole, a well-known nitroimidazole antibiotic used to treat various infections caused by anaerobic bacteria and protozoa .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- typically involves the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with selected substituted piperazines in the presence of a base . The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- involves the reduction of the nitro group to form reactive intermediates that can damage DNA and other critical biomolecules in microorganisms. This leads to the inhibition of nucleic acid synthesis and ultimately results in cell death . The molecular targets include DNA and other cellular components involved in replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic with similar antibacterial and antiprotozoal properties.
Tinidazole: Another nitroimidazole derivative used to treat similar infections.
Ornidazole: A compound with similar structure and function, used in the treatment of anaerobic bacterial and protozoal infections.
Uniqueness
Piperazine, 1-methyl-4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)- is unique due to its specific piperazine substitution, which can enhance its biological activity and potentially reduce side effects compared to other nitroimidazole derivatives .
Eigenschaften
74571-56-5 | |
Molekularformel |
C10H17N5O2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
1-methyl-4-[2-(5-nitroimidazol-1-yl)ethyl]piperazine |
InChI |
InChI=1S/C10H17N5O2/c1-12-2-4-13(5-3-12)6-7-14-9-11-8-10(14)15(16)17/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
CGQVBJOXPFPXIU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCN2C=NC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.